The compound NCGC00347551-02_C23H31NO5 is a complex organic molecule with the IUPAC name (2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one. This compound belongs to the class of spiro compounds and is characterized by its unique bicyclic structure that includes both furo and isoindole moieties. Its molecular formula is C23H31NO5, indicating a relatively large and complex structure.
Information regarding this compound can be sourced from various chemical databases such as PubChem and BenchChem. These resources provide detailed insights into the molecular structure, synthesis methods, and potential applications of the compound.
This compound can be classified under several categories:
The synthesis of NCGC00347551-02 involves several steps that typically include the formation of key intermediates through various organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, analogous compounds suggest that common methods may involve:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired stereochemistry. Techniques such as chromatography may be employed for purification.
The molecular structure of NCGC00347551-02 features a spiro configuration that integrates multiple rings. The presence of hydroxy groups contributes to its reactivity and potential biological activity.
CC(C)C1=CC2=C(C1)C(=O)C(C(C)(C)O)=C(C2=O)C(=C(O)C=C(C)C(=O)C(C)(C)O)O
ZVQXKJYQFZKQHY-UHFFFAOYSA-N
NCGC00347551-02 may undergo various chemical reactions typical for organic compounds with hydroxyl and carbonyl functionalities:
These reactions often require specific conditions (e.g., solvent choice, temperature) to proceed effectively. For instance:
The mechanism of action for NCGC00347551-02 in biological contexts is not fully elucidated but could involve interactions with biological targets due to its structural complexity. Potential mechanisms may include:
Further studies would be required to elucidate the exact biological mechanisms, potentially involving assays to evaluate binding affinity and inhibition kinetics.
Key properties include:
Relevant data on these properties would typically come from experimental studies or computational predictions based on similar compounds.
NCGC00347551-02 may have potential applications in several scientific fields:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: